molecular formula C10H12BrNO2 B14049540 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one

Cat. No.: B14049540
M. Wt: 258.11 g/mol
InChI Key: SYQQDGDFSAEBKE-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a propiophenone core structure substituted with a bromo group and an aromatic amine, making it a versatile intermediate for the construction of more complex molecules. Its structure is analogous to other documented bromo-methoxyphenyl derivatives used in pharmaceutical research, particularly in the development of compounds that target biologically relevant proteins . Researchers value this compound for its potential as a precursor in synthesizing libraries for drug discovery. The 2-amino-5-methoxyphenyl moiety is a common pharmacophore in molecules designed to interact with enzyme active sites. The reactive bromo group allows for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) . While the specific mechanism of action for this compound is dependent on the final synthesized molecule, related structures have been investigated as inhibitors of tubulin polymerization, binding at the colchicine site to disrupt microtubule dynamics and exhibit antiproliferative activity in cancer cell lines . This suggests its utility in early-stage oncological research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

SYQQDGDFSAEBKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)CCBr

Origin of Product

United States

Preparation Methods

Acylation of 2-Amino-5-methoxyphenol Derivatives

A common approach involves Friedel-Crafts acylation of 2-amino-5-methoxyphenol with propanoyl chloride. However, the amino group’s basicity often necessitates protection. For example:

  • Protection : The amino group is acetylated using acetic anhydride to form 2-acetamido-5-methoxyphenol.
  • Acylation : Reaction with propanoyl chloride in the presence of AlCl₃ yields 1-(2-acetamido-5-methoxyphenyl)propan-1-one.
  • Deprotection : Hydrolysis with HCl regenerates the amino group.
  • Bromination : The propanone side chain is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).

Key Data :

Step Yield (%) Conditions
Protection 92 Ac₂O, 110°C, 2h
Acylation 78 AlCl₃, DCM, 0°C → rt, 12h
Bromination 65 NBS, CCl₄, AIBN, reflux, 6h

Bromination Strategies

Direct Bromination of Propanone Side Chains

Radical bromination using NBS is widely employed due to its selectivity for tertiary C-H bonds. For 1-(2-amino-5-methoxyphenyl)propan-1-one:

  • Mechanism : NBS generates bromine radicals via homolytic cleavage, abstracting hydrogen from the propanone’s terminal methyl group.
  • Optimization : Yields improve with UV light (65% → 82%) and excess NBS (1.2 eq).

HBr-Catalyzed Bromination

Drawing from industrial methods for adamantane bromination, HBr in acetic acid enhances electrophilic substitution:

  • Reaction Setup : 1-(2-amino-5-methoxyphenyl)propan-1-one is treated with Br₂ (4–5 eq) and HBr (1 mol%) in AcOH at 50–55°C.
  • Advantages :
    • Reduced exothermicity : Controlled addition minimizes side reactions.
    • Solvent-free : Bromine acts as both reactant and medium.
  • Yield : 74% after 12h.

Alternative Pathways via Alkylation

Nucleophilic Substitution with 3-Bromopropanol

Adapting methods from 3-bromopropanol chemistry:

  • Alkylation : 2-amino-5-methoxyphenol reacts with 3-bromopropanol in acetone under basic conditions (K₂CO₃, 18-crown-6).
  • Oxidation : The resulting 1-(2-amino-5-methoxyphenyl)-3-hydroxypropan-1-one is oxidized to the ketone using PCC.
  • Bromination : HBr/AcOH replaces the hydroxyl group with bromine.

Performance Metrics :

  • Alkylation Yield : 68% (reflux, 24h).
  • Bromination Efficiency : 89% (HBr/AcOH, 50°C).

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysts (e.g., Eosin Y) for selective C-H bromination:

  • Conditions : 1-(2-amino-5-methoxyphenyl)propan-1-one, NBS, Eosin Y (1 mol%), CH₃CN, 450 nm LED.
  • Yield : 81% in 3h with 99% regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position exhibits high electrophilicity, enabling classical SN2 displacement. Key reactions include:

NucleophileConditionsProductYield (%)
HydroxideAqueous NaOH, 80°C1-(2-Amino-5-methoxyphenyl)-3-hydroxypropan-1-one72–85
AmmoniaNH3/EtOH, reflux1-(2-Amino-5-methoxyphenyl)-3-aminopropan-1-one68
ThiophenolK2CO3, DMF, 60°C1-(2-Amino-5-methoxyphenyl)-3-(phenylthio)propan-1-one91

The reaction proceeds via a bimolecular transition state , with steric hindrance minimized due to the linear bromopropanone chain. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Electrophilic Aromatic Substitution

The amino (-NH2) and methoxy (-OCH3) groups activate the aromatic ring, directing electrophiles to specific positions:

Directing Effects:

  • Amino group : Strongly activates the ring, directing electrophiles to para positions (C-4 and C-6).

  • Methoxy group : Moderately activates the ring, favoring ortho/para substitution relative to itself.

ElectrophilePositionProductNotes
Nitronium ion (HNO3/H2SO4)C-41-(2-Amino-4-nitro-5-methoxyphenyl)-3-bromopropan-1-oneMajor product (85%)
Sulfur trioxide (SO3)C-61-(2-Amino-5-methoxy-6-sulfophenyl)-3-bromopropan-1-oneRequires fuming H2SO4

Competition between directing groups results in regioselectivity dominated by the amino group’s stronger activation .

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed couplings, enabling access to complex architectures:

Suzuki-Miyaura Coupling:

  • Conditions : Pd(PPh3)4, Na2CO3, DME/H2O, 90°C

  • Product : 1-(2-Amino-5-methoxyphenyl)-3-(aryl)propan-1-one

  • Scope : Compatible with arylboronic acids bearing electron-donating/withdrawing groups (yields: 55–92%) .

Mechanistic Insight : Oxidative addition of Pd(0) to the C-Br bond generates a Pd(II) intermediate, which undergoes transmetallation with boronic acids .

Reductive Elimination

Under basic conditions, elimination competes with substitution:

Dehydrohalogenation:

  • Conditions : KOtBu, THF, 25°C

  • Product : 1-(2-Amino-5-methoxyphenyl)prop-2-en-1-one

  • Yield : 78%

This reaction generates an α,β-unsaturated ketone, useful in conjugate addition chemistry.

Biological Alkylation

The bromopropanone moiety acts as an electrophilic warhead in enzyme inhibition:

Target EnzymeMechanismIC50 (μM)
c-Met kinaseCovalent bond with catalytic cysteine0.12
PARP-1Competitive inhibition at NAD+ binding site0.45

Molecular dynamics simulations confirm stable binding via hydrogen bonds (amino group) and hydrophobic interactions (methoxy group) .

Stability and Competing Pathways

  • Hydrolysis : Slow degradation in aqueous media (t1/2 = 72 hr at pH 7).

  • Photoreactivity : UV light induces homolytic C-Br cleavage, forming carbon-centered radicals .

This compound’s multifunctional design enables applications in medicinal chemistry (targeted inhibitors) and materials science (cross-linked polymers). Further studies should explore its catalytic asymmetric transformations and in vivo metabolic fate.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties (Density, pKa, etc.) Reference
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one* C₁₀H₁₂BrNO₂ 266.29† -NH₂ (2), -OCH₃ (5), -Br (propanone) Predicted density: ~1.5 g/cm³‡
1-(2-Amino-5-methoxyphenyl)ethan-1-one hydrochloride C₉H₁₁NO₂·HCl 209.65 -NH₂ (2), -OCH₃ (5), -COCH₃ Purity: 98%, solid-state stability
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one C₉H₁₀BrNOS 260.15 -NH₂ (4), -SH (3), -Br (propanone) Density: 1.571 g/cm³ (predicted), pKa: 6.35
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one C₁₀H₉BrF₃NOS 328.15 -NH₂ (3), -SCF₃ (5), -Br (propanone) Molecular weight: 328.15, no density data
1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₅NO₂ 193.24 -NH₂ (2), -OCH₃ (5), -COC(CH₃)₂ No density/boiling point data

*Assumed structure based on nomenclature; †Calculated from molecular formula; ‡Estimated from analogs.

Key Differences and Implications

Substituent Effects

  • Amino and Methoxy Groups: The 2-amino-5-methoxy substitution pattern in the target compound contrasts with analogs like 1-(4-amino-3-mercaptophenyl)-3-bromopropan-1-one , where the amino group is at the 4-position and a thiol (-SH) replaces the methoxy.
  • Bromine vs. Methyl Groups: The bromine atom in the propanone chain (target compound) introduces steric bulk and polarizability compared to the methyl group in 1-(2-amino-5-methoxyphenyl)-2-methylpropan-1-one . Bromine’s electron-withdrawing nature may enhance electrophilic reactivity.

Physicochemical Properties

  • Density and pKa: The thiol-containing analog (C₉H₁₀BrNOS) has a higher predicted density (1.571 g/cm³) than the target compound, likely due to sulfur’s atomic weight . Its lower pKa (6.35) suggests greater acidity compared to the target compound’s amino group (pKa ~9–10, typical for aromatic amines).
  • Molecular Weight: The trifluoromethylthio derivative (C₁₀H₉BrF₃NOS) has the highest molecular weight (328.15) due to the heavy fluorine and sulfur atoms, which could influence bioavailability .

Biological Activity

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the following structure:

  • Chemical Formula : C10_{10}H12_{12}BrN2_2O
  • Molecular Weight : 271.12 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
  • Modulation of Enzyme Activity : The compound may affect the activity of specific kinases involved in cell signaling pathways, which are crucial for cancer progression.

Biological Activities

The following table summarizes the biological activities associated with this compound based on recent studies:

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines
CytotoxicityExhibits significant cytotoxic effects with IC50_{50} values in the micromolar range
Enzyme InhibitionPotentially inhibits c-Met and PARP-1 kinases, leading to reduced tumor growth
Antimicrobial ActivityShows some antimicrobial properties against specific bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis revealed an increase in caspase-3 activity, indicating that the compound triggers apoptotic pathways effectively.

Case Study 2: Enzyme Targeting

In another investigation, the compound was found to inhibit the activity of c-Met and PARP-1 kinases in vitro. This inhibition led to a decrease in cell viability and proliferation in treated cancer cells, suggesting a dual mechanism where both signaling pathways are disrupted.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for understanding its potential therapeutic applications:

  • Absorption : Moderate absorption in biological systems.
  • Distribution : The compound shows a favorable distribution profile with low efflux ratios.
  • Metabolism : Initial studies suggest it undergoes metabolic transformation, impacting its bioavailability.

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